1-Methyl-3-nonylimidazolium bromide
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Overview
Description
1-Methyl-3-nonylimidazolium bromide is an ionic liquid with the chemical formula C13H25BrN2 and a molecular weight of 289.26 g/mol . This compound belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make this compound a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-3-nonylimidazolium bromide typically involves the alkylation of 1-methylimidazole with 1-bromononane . The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or toluene, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1-Methyl-3-nonylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction: While the imidazolium cation is generally stable, the nonyl side chain can undergo oxidation or reduction under specific conditions.
Complex Formation: The imidazolium cation can form complexes with various metal ions, which can be utilized in catalysis and other applications.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with silver nitrate would yield 1-Methyl-3-nonylimidazolium nitrate .
Scientific Research Applications
1-Methyl-3-nonylimidazolium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-3-nonylimidazolium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and cell membranes, altering their function and activity . The bromide anion can also participate in reactions, contributing to the overall effect of the compound . These interactions can lead to changes in biochemical pathways and cellular processes, making the compound useful in various applications .
Comparison with Similar Compounds
1-Methyl-3-nonylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:
- 1-Methyl-3-butylimidazolium bromide
- 1-Methyl-3-octylimidazolium bromide
- 1-Methyl-3-decylimidazolium bromide
These compounds share similar properties but differ in the length of the alkyl chain, which affects their solubility, melting point, and other physical properties . The nonyl chain in this compound provides a balance between hydrophobicity and hydrophilicity, making it unique among its counterparts .
Properties
IUPAC Name |
1-methyl-3-nonylimidazol-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BrH/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;/h11-13H,3-10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDVRZACZRXZDZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C[N+](=C1)C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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